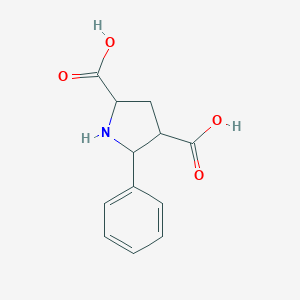
5-Phenyl-2,4-pyrrolidinedicarboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Bio-inspired Conductive Polymers : 5-Phenyl-dipyrromethane derivatives, closely related to 5-Phenyl-2,4-pyrrolidinedicarboxylic acid, are used in creating bio-inspired conductive molecularly imprinted polymers. These polymers allow for the reversible and selective incorporation of template molecules like salicylic acid, demonstrating potential in sensor technologies and biomimetic materials (Susmel & Comuzzi, 2015).
Organocatalysis : Pyridinedicarboxylic acids, structurally related to the compound , serve as effective organocatalysts in the synthesis of 1,5-benzodiazepine derivatives. This highlights their utility in facilitating chemical reactions, contributing to the field of green chemistry and drug synthesis (Lal, Basha, Sarkar, & Khan, 2013).
Pharmaceutical Research : Compounds similar to 5-Phenyl-2,4-pyrrolidinedicarboxylic acid have been investigated for their anti-inflammatory and analgesic properties, suggesting potential applications in the development of new pharmaceuticals (Muchowski et al., 1985).
Antibacterial and Antitubercular Agents : Derivatives of 5-Phenyl-2,4-pyrrolidinedicarboxylic acid have shown moderate to good antibacterial activity against various pathogens, indicating their potential in combating infectious diseases (Devi et al., 2018).
Materials Science and Corrosion Inhibition : Some derivatives of this compound have been studied for their effectiveness as corrosion inhibitors, particularly in protecting metals like mild steel in acidic environments. This underscores their importance in industrial applications (Verma et al., 2015).
Eigenschaften
IUPAC Name |
5-phenylpyrrolidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)8-6-9(12(16)17)13-10(8)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCLPZVMFSSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1C(=O)O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390921 | |
| Record name | 5-PHENYL-2,4-PYRROLIDINEDICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2,4-pyrrolidinedicarboxylic acid | |
CAS RN |
117835-08-2 | |
| Record name | 5-PHENYL-2,4-PYRROLIDINEDICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



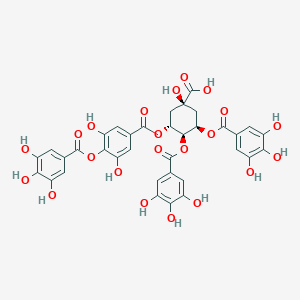
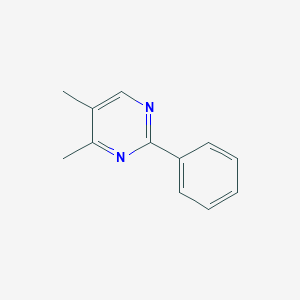
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)

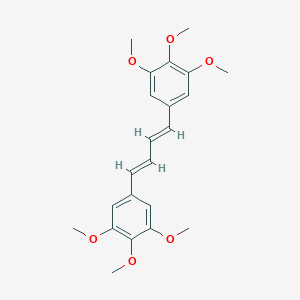
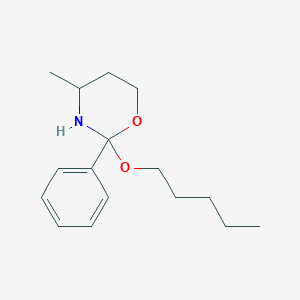
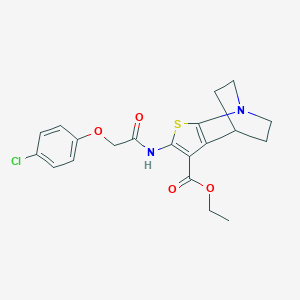
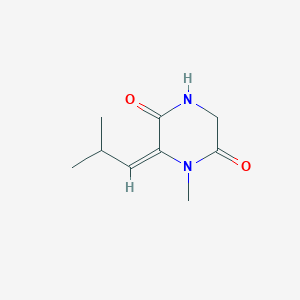
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
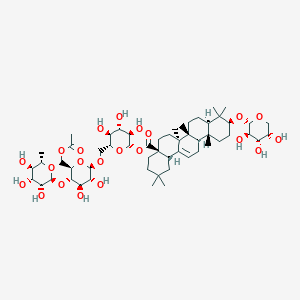
![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)